2-(7-Methoxy-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(7-Methoxy-1H-indazol-3-yl)ethanamine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
2-(7-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to influence cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
2-(2-Nitroimidazol-1-yl)ethanamine: This compound contains an imidazole ring and has different chemical properties and applications.
Uniqueness: 2-(7-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific indazole structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(7-Methoxy-1H-indazol-3-yl)ethanamine is a member of the indazole family, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an indazole ring substituted with a methoxy group and an ethanamine side chain. This unique structure contributes to its reactivity and biological interactions.
Structural Characteristics
Feature | Description |
---|---|
Indazole Ring | Heterocyclic aromatic compound |
Methoxy Group | Substituent at the 7-position |
Ethanamine Side Chain | Provides amine functionality |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory process by catalyzing the formation of pro-inflammatory mediators. The compound's ability to inhibit COX-2 suggests its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes.
Key Mechanisms:
- COX-2 Inhibition : Reduces pro-inflammatory mediator production.
- Cell Signaling Modulation : Influences pathways such as the p53/MDM2 axis, which is critical for cell cycle regulation and apoptosis.
Cytotoxicity and Cancer Applications
Preliminary studies suggest that this compound may also possess cytotoxic properties against various cancer cell lines. Its structural similarity to other indazole derivatives positions it as a candidate for further investigation in cancer therapy.
Comparative Biological Activity
To contextualize its activity, a comparison with related compounds is useful:
Compound Name | Activity | IC50 (µM) |
---|---|---|
1H-Indazole | Moderate | Not specified |
5-Methoxyindazole | Variable | Not specified |
2-(5-Methoxy-1H-indazol-3-yl)ethanamine | Similar to above | Not specified |
Study on COX-2 Inhibition
A study demonstrated that this compound effectively inhibited COX-2 activity, showcasing its potential for developing anti-inflammatory drugs. The compound displayed a dose-dependent response in vitro, with significant reductions in inflammatory markers observed at higher concentrations.
Cytotoxicity Assessment
In vitro assays conducted on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values indicated promising cytotoxic effects, warranting further exploration into its mechanisms and therapeutic potential.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(7-methoxy-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-8(5-6-11)12-13-10(7)9/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
AYZBRTWOGQWTGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)CCN |
Origin of Product |
United States |
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